molecular formula C11H10N4O2 B13899755 N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine CAS No. 61963-87-9

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine

Cat. No.: B13899755
CAS No.: 61963-87-9
M. Wt: 230.22 g/mol
InChI Key: ZAUNDGHWOMEVPW-UHFFFAOYSA-N
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Description

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is known to interact with key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-methyl-3-nitropyridine
  • 6-methoxy-3-nitropyridin-2-amine
  • N-(pyridin-2-yl)amides

Uniqueness

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine stands out due to its unique combination of a methyl group and a nitro group on the pyridine ring. This structural feature imparts distinct electronic properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for use in diverse chemical reactions and applications .

Properties

CAS No.

61963-87-9

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H10N4O2/c1-8-4-2-6-10(13-8)14-11-9(15(16)17)5-3-7-12-11/h2-7H,1H3,(H,12,13,14)

InChI Key

ZAUNDGHWOMEVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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